1-(4-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone
説明
The compound 1-(4-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a structurally complex molecule featuring a pyrazole core substituted with dual 3-fluorobenzyl groups (one as an ether linkage and one as an N-alkyl substituent). The pyrazole ring is further conjugated to a piperazine moiety via a carbonyl group, with an ethanone group at the terminal piperazine nitrogen. This design integrates fluorinated aromatic systems, known to enhance metabolic stability and binding affinity, alongside a piperazine scaffold that improves solubility and pharmacokinetic properties .
特性
IUPAC Name |
1-[4-[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O3/c1-17(31)28-8-10-29(11-9-28)24(32)22-15-30(14-18-4-2-6-20(25)12-18)27-23(22)33-16-19-5-3-7-21(26)13-19/h2-7,12-13,15H,8-11,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJKECLXZMBMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural Features
| Compound Name / ID | Key Structural Features | Biological Relevance | Reference |
|---|---|---|---|
| Target Compound | Dual 3-fluorobenzyl-pyrazole, piperazine-carbonyl, ethanone | Hypothesized kinase inhibition or PARP targeting based on structural analogs | [5], [11] |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (e.g., 4c, 4e) | Benzoyl/phenyl-pyrazole, carbaldehyde | Antioxidant and anti-inflammatory activity (IC50: 8–12 µM for DPPH scavenging) | [1] |
| [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19) | Fluorobenzyl-piperazine, variable benzoyl substituents | Kinase inhibitors (e.g., EGFR inhibition; IC50: 0.2–5 µM) | [11] |
| 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (Olaparib analog D1/D2) | Phthalazinone core, fluorobenzyl-piperazine | PARP1 inhibition (IC50: <1 nM for Olaparib) | [13] |
| 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde (6) | Propargyl ether-pyrazole, carbaldehyde | Intermediate for triazole derivatives with antimicrobial activity (MIC: 4–16 µg/mL) | [2], [4] |
Key Observations :
- The target compound’s dual 3-fluorobenzyl groups distinguish it from simpler pyrazole derivatives (e.g., 4c, 4e), which lack fluorination and piperazine linkages .
- Fluorine substitution at the benzyl positions may enhance lipophilicity (clogP ~3.5 predicted) and metabolic stability over non-fluorinated analogs .
Contradictions :
- While fluorinated piperazines in show kinase inhibition, the target’s bulky pyrazole moiety could sterically hinder target binding .
Physicochemical Properties
| Property | Target Compound | 1-Benzoyl-3-phenyl-pyrazole (4c) | [4-(4-Fluorobenzyl)piperazine] Derivatives (11) |
|---|---|---|---|
| Molecular Weight | ~495 g/mol | ~280 g/mol | ~350–400 g/mol |
| clogP | ~3.8 (predicted) | ~2.5 | ~3.0–3.5 |
| Hydrogen Bonders | 2 (carbonyl, ether) | 2 (carbaldehyde, NH) | 1–2 (carbonyl, NH) |
| Rotatable Bonds | 8 | 4 | 5–7 |
Implications :
- Higher molecular weight and clogP suggest improved membrane permeability over smaller pyrazoles (4c) but may limit solubility .
準備方法
Cyclocondensation Strategy
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Formation
Regioselective control is achieved using electron-withdrawing groups (EWGs) to direct cyclocondensation. The 3-((3-fluorobenzyl)oxy) group acts as an EWG, favoring substitution at position 4.
Steric Hindrance During Coupling
Bulky substituents on the pyrazole necessitate high-dilution conditions and elevated temperatures (50–60°C) to enhance reaction kinetics.
Purification of Polar Intermediates
Reverse-phase chromatography (C18 column, acetonitrile/water) effectively separates highly polar intermediates.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine + diketone | 68–75 | 95 | |
| Mitsunobu | O-Alkylation | 82 | 98 | |
| EDC Coupling | Amide bond formation | 70–78 | 97 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
